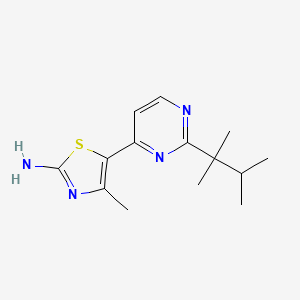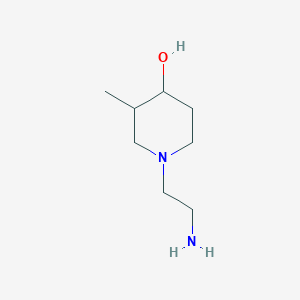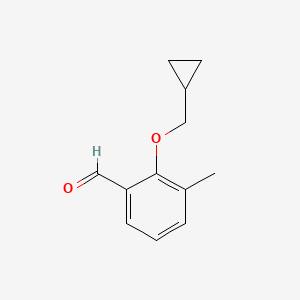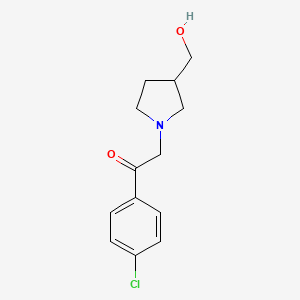
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C14H20N4S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Derivatives
- Microwave-Assisted Synthesis : Compounds with pyrimidine and thiazole moieties, such as those synthesized via microwave irradiation, demonstrate a versatile approach for creating bioactive molecules with potential insecticidal and antibacterial properties. This method emphasizes the importance of structural modifications in enhancing biological activity (P. P. Deohate & Kalpana A. Palaspagar, 2020).
- Antiproliferative Activities : Pyrimidine derivatives have been explored for their antiproliferative effects against various cancer cell lines, suggesting their role in developing anticancer therapies. The structural diversity of these compounds allows for targeted studies on their mechanisms of action and optimization for therapeutic uses (Hoda Atapour-Mashhad et al., 2017).
Biological and Chemical Properties
- Fungicidal Properties : The synthesis of pyrimidine derivatives has shown fungicidal properties, indicating the potential for agricultural applications in controlling fungal pathogens (S. Tumkevičius et al., 2000).
- Antibacterial Activity : Novel synthesis routes have led to the creation of pyrimidine-based compounds with notable antibacterial activity. This underscores the importance of chemical modifications in designing molecules with desired biological activities (Toktam Afrough et al., 2019).
Methodological Innovations
- Novel Catalysis and Synthesis Techniques : Research into pyrimidine and thiazole compounds often involves innovative synthesis techniques, such as using novel catalysts or environmentally friendly methods. These approaches not only yield bioactive compounds but also advance synthetic chemistry methodologies (Fahime Rahmani et al., 2018).
Properties
IUPAC Name |
5-[2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-8(2)14(4,5)12-16-7-6-10(18-12)11-9(3)17-13(15)19-11/h6-8H,1-5H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKJXRPINZLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)






![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)

![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)

